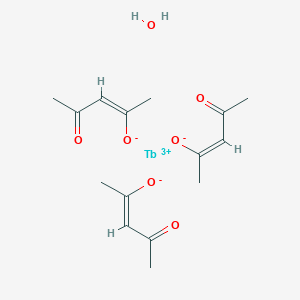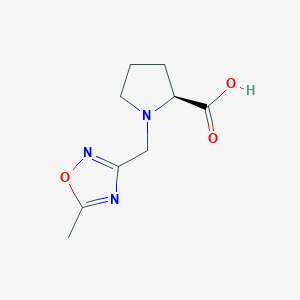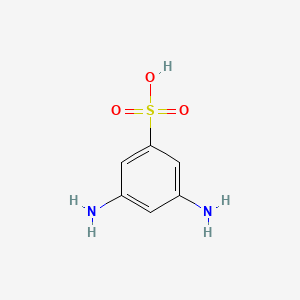
2-(5-Iodopyridin-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Iodopyridin-3-yl)acetonitrile is an organic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom attached to the pyridine ring at the 5-position and an acetonitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the iodination of 3-pyridineacetonitrile using iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure the selective iodination at the 5-position.
Industrial Production Methods
On an industrial scale, the production of 2-(5-Iodopyridin-3-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Iodopyridin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(5-azidopyridin-3-yl)acetonitrile, while coupling reactions can produce various biaryl or alkyne derivatives.
Applications De Recherche Scientifique
2-(5-Iodopyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(5-Iodopyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and acetonitrile group confer unique reactivity, allowing the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the acetonitrile group.
3-Iodopyridine: Iodine is attached at the 3-position instead of the 5-position.
2-(3-Iodopyridin-2-yl)acetonitrile: Similar structure but with different substitution pattern.
Uniqueness
2-(5-Iodopyridin-3-yl)acetonitrile is unique due to the specific positioning of the iodine atom and the acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific reactivity is required .
Propriétés
Formule moléculaire |
C7H5IN2 |
|---|---|
Poids moléculaire |
244.03 g/mol |
Nom IUPAC |
2-(5-iodopyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1H2 |
Clé InChI |
WIMPHSHIYQEPGK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1I)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13127509.png)


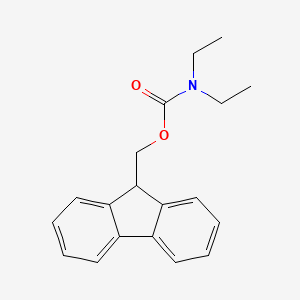
![2-[(3S,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B13127525.png)
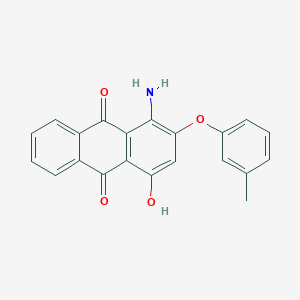
![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
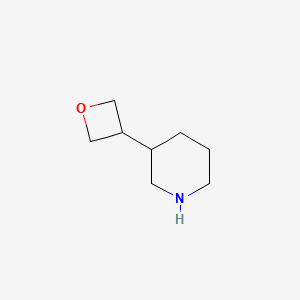
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
